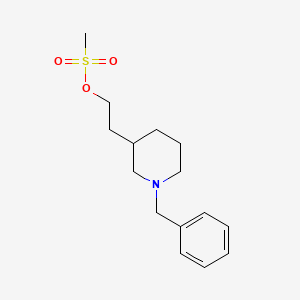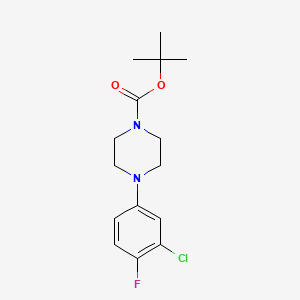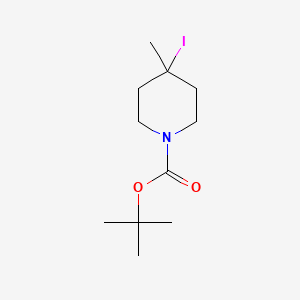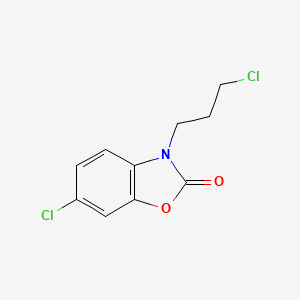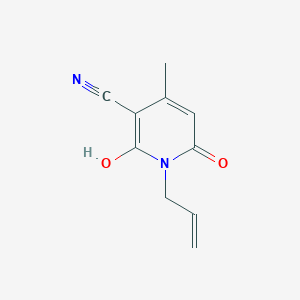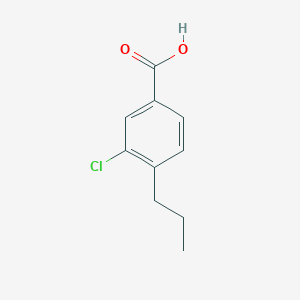
1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol is a compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to an ethanethiol group. This compound is part of the imidazole family, known for their diverse biological and chemical properties .
Métodos De Preparación
The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with glyoxal and ammonia can yield the imidazole ring, which can then be further functionalized to introduce the ethanethiol group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole using reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol can be compared with other imidazole derivatives, such as:
1-(1-cyclopropyl-1H-imidazol-2-yl)methanol: This compound has a hydroxyl group instead of an ethanethiol group, which affects its reactivity and biological activity.
1-(1-cyclopropyl-1H-imidazol-2-yl)ethanone:
The uniqueness of this compound lies in its combination of the cyclopropyl group, imidazole ring, and ethanethiol group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H12N2S |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
1-(1-cyclopropylimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C8H12N2S/c1-6(11)8-9-4-5-10(8)7-2-3-7/h4-7,11H,2-3H2,1H3 |
Clave InChI |
JWIWDXINCDFODS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CN1C2CC2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




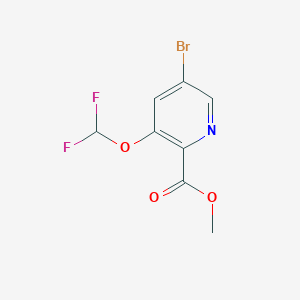
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)
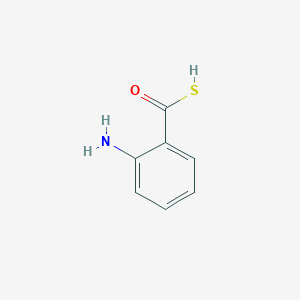
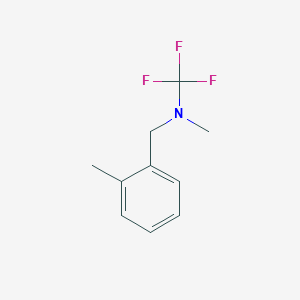
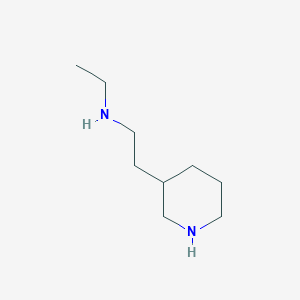
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)
